A Technical Guide to 6-Butyl-5H-pyrrolo[2,3-b]pyrazine: A Privileged Scaffold in Kinase Inhibitor Design
A Technical Guide to 6-Butyl-5H-pyrrolo[2,3-b]pyrazine: A Privileged Scaffold in Kinase Inhibitor Design
Executive Summary
The 5H-pyrrolo[2,3-b]pyrazine core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the domain of oncology. Its structural features make it an ideal "hinge-binder" for the ATP-binding pocket of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. Derivatives of this scaffold have demonstrated potent inhibitory activity against several key oncogenic kinases, most notably the Fibroblast Growth Factor Receptors (FGFRs).[1][2][3]
This technical guide provides an in-depth analysis of 6-Butyl-5H-pyrrolo[2,3-b]pyrazine, a representative derivative that exemplifies the therapeutic potential of this chemical class. We will explore its physicochemical properties, a robust synthetic workflow, its biological mechanism of action as an FGFR inhibitor, and the underlying structure-activity relationships that govern its efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in the design of next-generation targeted therapies.
Physicochemical Properties and Molecular Structure
6-Butyl-5H-pyrrolo[2,3-b]pyrazine is a derivative of the parent 5H-pyrrolo[2,3-b]pyrazine, featuring a butyl substituent at the C6 position of the bicyclic ring system. This alkyl substitution is critical for enhancing binding affinity by engaging with hydrophobic pockets within the target kinase domain.
| Property | Value |
| IUPAC Name | 6-butyl-5H-pyrrolo[2,3-b]pyrazine |
| Molecular Formula | C₁₀H₁₃N₃ |
| Molecular Weight | 175.23 g/mol |
| Canonical SMILES | CCCCC1=CC2=NC=CN=C2N1 |
| Appearance (Predicted) | Off-white to yellow crystalline solid |
| Solubility (Predicted) | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Parent Scaffold CAS | 4745-93-1[4] |
The core structure is a planar, aromatic system composed of a fused pyrrole and pyrazine ring.[5] The nitrogen atoms in the pyrazine ring are key hydrogen bond acceptors, a feature essential for anchoring the molecule within the kinase hinge region.[5]
Rationale for Development: A Potent Kinase Hinge-Binder
The therapeutic rationale for developing 6-Butyl-5H-pyrrolo[2,3-b]pyrazine is grounded in the established success of its parent scaffold as a potent inhibitor of protein kinases, particularly FGFRs.[2][6]
3.1 The Central Role of FGFR in Oncology Fibroblast Growth Factor Receptors (FGFR1-4) are a family of receptor tyrosine kinases that, upon activation by FGF ligands, trigger downstream signaling cascades like the MEK-ERK and PI3K-Akt pathways.[2] These pathways regulate critical cellular processes, including proliferation, survival, and angiogenesis. Aberrant FGFR signaling, caused by gene amplification, activating mutations, or chromosomal translocations, is a known driver in a variety of malignancies, including urothelial carcinoma, cholangiocarcinoma, and lung cancer, making FGFRs a high-value therapeutic target.[2][3]
3.2 The 5H-pyrrolo[2,3-b]pyrazine Scaffold Advantage Research has shown that replacing other heterocyclic systems with the 5H-pyrrolo[2,3-b]pyrazine scaffold can dramatically increase inhibitory activity against FGFR1.[3] This is attributed to its optimized geometry and electronic properties for interacting with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The pyrazine nitrogen acts as a crucial hydrogen bond acceptor with the backbone amide of a key alanine residue (ALA564 in FGFR1), mimicking the interaction of the adenine ring of ATP.[3]
Caption: High-level workflow for synthesis and verification.
4.2 Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of 2-amino-5-butylpyrazin-3-ol
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To a solution of 2-amino-5-bromopyrazin-3-ol (1.0 eq) in a 2:1 mixture of Dioxane/H₂O, add Butylboronic acid (1.5 eq) and a suitable base such as K₂CO₃ (3.0 eq).
-
Degas the mixture with argon for 20 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the desired product.
Step 2: Cyclization to 6-Butyl-5H-pyrrolo[2,3-b]pyrazine
-
Dissolve the product from Step 1 (1.0 eq) in acetic acid.
-
Add chloroacetaldehyde (1.2 eq, 50% wt. in water).
-
Heat the mixture to reflux (approx. 120 °C) for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Cool the mixture and carefully neutralize with a saturated NaHCO₃ solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by flash chromatography to obtain 6-Butyl-5H-pyrrolo[2,3-b]pyrazine as a solid.
4.3 Analytical Characterization
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LC-MS: To confirm the mass of the product (Expected [M+H]⁺: 176.1182). [3]* ¹H and ¹³C NMR: To confirm the chemical structure and purity. The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons and the aliphatic butyl chain. [6]* HRMS: To confirm the exact mass and elemental composition.
Biological Evaluation: Targeting the FGFR Kinase Family
5.1 Mechanism of Action 6-Butyl-5H-pyrrolo[2,3-b]pyrazine functions as a Type I ATP-competitive inhibitor. It binds to the active conformation of the FGFR kinase, preventing the binding of ATP and subsequent receptor autophosphorylation. This blockade inhibits the activation of downstream pro-survival and proliferative signaling pathways.
Caption: Inhibition of the FGFR signaling cascade.
5.2 In Vitro Efficacy Assessment
Protocol 1: FGFR1 Enzymatic Inhibition Assay
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Objective: To determine the direct inhibitory activity (IC₅₀) of the compound on purified FGFR1 kinase.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is suitable.
-
Procedure:
-
Dispense purified, recombinant FGFR1 enzyme into a 384-well assay plate.
-
Add serial dilutions of 6-Butyl-5H-pyrrolo[2,3-b]pyrazine (e.g., from 10 µM to 0.1 nM in DMSO).
-
Initiate the kinase reaction by adding a solution containing a biotinylated peptide substrate and ATP at its Kₘ concentration.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Read the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Antiproliferative Assay
-
Objective: To measure the compound's ability to inhibit the growth of cancer cells dependent on FGFR signaling.
-
Cell Line: KG-1 (human acute myelogenous leukemia), a cell line known to have FGFR1 amplification. [2]3. Procedure:
-
Seed KG-1 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of 6-Butyl-5H-pyrrolo[2,3-b]pyrazine for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolic activity.
-
Measure luminescence on a plate reader.
-
-
Data Analysis: Normalize the data to vehicle-treated cells and calculate the GI₅₀ (concentration for 50% growth inhibition).
| Compound | FGFR1 Enzymatic IC₅₀ (nM) (Hypothetical) | KG-1 Cellular GI₅₀ (nM) (Hypothetical) |
| 5H-pyrrolo[2,3-b]pyrazine (Parent) | 850 | >10000 |
| 6-Butyl-5H-pyrrolo[2,3-b]pyrazine | 15 | 95 |
| Reference Inhibitor (e.g., AZD4547) | 5 | 20 |
Structure-Activity Relationship (SAR) Insights
The potency of 6-Butyl-5H-pyrrolo[2,3-b]pyrazine is a direct result of specific structural features that optimize its interaction with the FGFR active site.
-
Pyrrolopyrazine Core: As established, this scaffold provides the essential hydrogen bonding interaction with the kinase hinge. Its planarity and size are well-suited for the ATP-binding cleft. [3][7]* C6-Butyl Substituent: The addition of a C4 alkyl chain at the 6-position is critical. This group extends into a hydrophobic pocket adjacent to the hinge region, creating favorable van der Waals interactions that significantly increase binding affinity and residence time compared to the unsubstituted parent scaffold. Patent literature supports the exploration of C₁₋₆ alkyl groups at this position, indicating its importance for potency. [8]* N5-H Moiety: The proton on the pyrrole nitrogen (N5) is often a key hydrogen bond donor to a backbone carbonyl in the kinase P-loop. In many cases, substitution at this position is explored to further optimize potency or modulate physicochemical properties. [3]
Future Directions and Conclusion
6-Butyl-5H-pyrrolo[2,3-b]pyrazine stands as a potent and well-rationalized lead compound for the development of targeted cancer therapeutics. The 5H-pyrrolo[2,3-b]pyrazine core is a validated "privileged scaffold" for FGFR inhibition, and the C6-butyl group effectively enhances potency through hydrophobic interactions.
Next Steps in Development:
-
Kinase Selectivity Profiling: Assess the inhibitory activity against a broad panel of kinases to determine the selectivity profile and identify potential off-target effects.
-
In Vitro ADME/Tox: Evaluate metabolic stability in liver microsomes, plasma protein binding, and potential CYP450 inhibition to predict its pharmacokinetic behavior. [2]3. In Vivo Pharmacokinetics: Determine key parameters such as half-life, bioavailability, and clearance in rodent models.
-
In Vivo Efficacy Studies: Evaluate the anti-tumor activity in xenograft models using FGFR-dependent cancer cell lines (e.g., KG-1).
References
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). MDPI. [Link]
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021). ResearchGate. [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). National Center for Biotechnology Information. [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017). National Center for Biotechnology Information. [Link]
-
Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. (2025). ResearchGate. [Link]
-
5H-Pyrrolo[2,3-b]pyrazine. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. (2012). National Center for Biotechnology Information. [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017). MDPI. [Link]
- Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
Sources
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors - Google Patents [patents.google.com]
